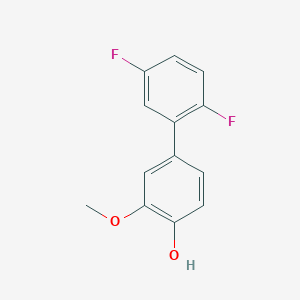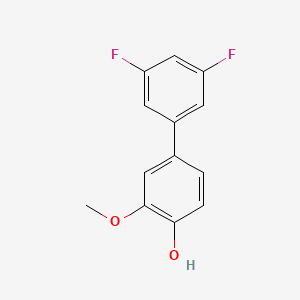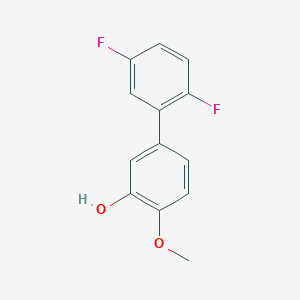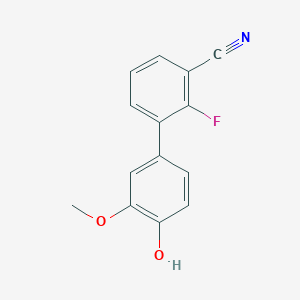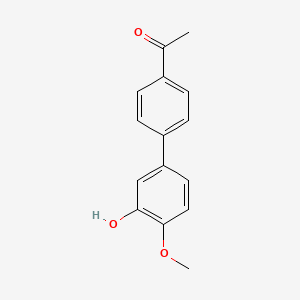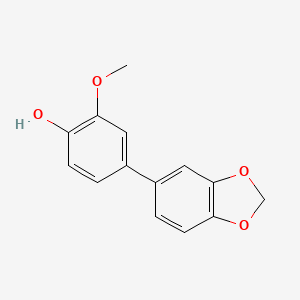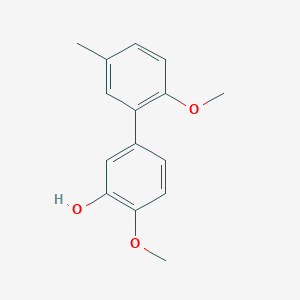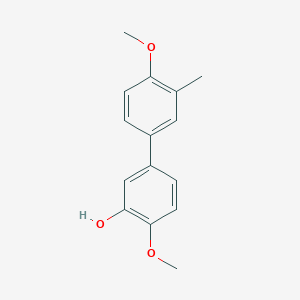
5-(4-Methoxy-2-methylphenyl)-2-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Methoxy-2-methylphenyl)-2-methoxyphenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of two methoxy groups and a phenolic hydroxyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methoxy-2-methylphenyl)-2-methoxyphenol can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-2-methylphenol with methoxybenzene under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions: 5-(4-Methoxy-2-methylphenyl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
科学研究应用
Chemistry: 5-(4-Methoxy-2-methylphenyl)-2-methoxyphenol is used as a starting material for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is studied for its potential antioxidant properties. It may also be used in the development of new drugs targeting specific biological pathways.
Medicine: The compound’s phenolic structure makes it a candidate for drug development, particularly in the design of molecules with anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound is utilized in the production of polymers, resins, and other materials requiring phenolic intermediates.
作用机制
The mechanism of action of 5-(4-Methoxy-2-methylphenyl)-2-methoxyphenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, influencing various biochemical pathways. The compound may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.
相似化合物的比较
4-Methoxy-2-methylphenol: Similar structure but lacks the additional methoxy group.
2-Methoxyphenol: Contains only one methoxy group and a phenolic hydroxyl group.
4-Methoxyphenol: Lacks the methyl group present in 5-(4-Methoxy-2-methylphenyl)-2-methoxyphenol.
Uniqueness: this compound is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
2-methoxy-5-(4-methoxy-2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-10-8-12(17-2)5-6-13(10)11-4-7-15(18-3)14(16)9-11/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDFRWHSPXYECE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685561 |
Source


|
| Record name | 4,4'-Dimethoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262001-06-8 |
Source


|
| Record name | 4,4'-Dimethoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
